molecular formula C13H9ClN2O3 B8512146 2-(3-Nitroanilino)benzoyl chloride CAS No. 88959-04-0

2-(3-Nitroanilino)benzoyl chloride

Cat. No. B8512146
M. Wt: 276.67 g/mol
InChI Key: NAGRBFMASHNYMG-UHFFFAOYSA-N
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Patent
US04539402

Procedure details

The following compound is obtained using the same procedure as that used for procurement of 2-(3-trifluoromethylphenylamino)-benzoyl chloride except that an equivalent amount of 2-(3-nitrophenylamino)-benzoic acid is used in place of the 2-(3-trifluoromethylphenylamino)-benzoic acid of the reference example from 2-(3-nitrophenylamino)-benzoic acid: 2-(3-Nitrophenylamino)-benzoyl chloride ##STR9## Yield: 77% of theory, melting point: 141°-145° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]1[CH:4]=[C:5]([NH:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([Cl:14])=[O:13])[CH:6]=[CH:7][CH:8]=1.[N+:21](C1C=C(NC2C=CC=CC=2C(O)=O)C=CC=1)([O-:23])=[O:22]>>[N+:21]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([Cl:14])=[O:13])[CH:6]=[CH:7][CH:8]=1)([O-:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)NC1=C(C(=O)Cl)C=CC=C1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC1=C(C(=O)O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC1=C(C(=O)O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following compound is obtained

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC1=C(C(=O)Cl)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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